2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
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Overview
Description
2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinyl core, followed by the introduction of the piperazinyl and pyridinyl groups through nucleophilic substitution reactions. The phenoxy group is then attached via an etherification reaction. The final step involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the pyridinyl group can produce piperidine derivatives.
Scientific Research Applications
2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Biology: It is used in studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function in neurodegenerative diseases . The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a piperazinyl group and a pyridinyl core, making it structurally similar.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazinyl and pyrimidinyl core, used as an acetylcholinesterase inhibitor.
Uniqueness
2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is unique due to its combination of a phenoxy group, a pyridinyl group, and a piperazinyl group attached to a pyrimidinyl core. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-20(16-29-18-6-2-1-3-7-18)25-17-14-23-21(24-15-17)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h1-9,14-15H,10-13,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBKAFBSBPCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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